molecular formula C18H19FN4O3S B2390683 3-fluoro-4-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034510-60-4

3-fluoro-4-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2390683
CAS RN: 2034510-60-4
M. Wt: 390.43
InChI Key: TVMRYIYHMLZUHU-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN4O3S and its molecular weight is 390.43. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclooxygenase-2 Inhibition for Anti-inflammatory Applications

One significant application of substituted benzenesulfonamide moiety, akin to the structure of interest, is in the development of cyclooxygenase-2 (COX-2) inhibitors. A study highlighted the synthesis and evaluation of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, which demonstrated selectivity and potency for COX-2 inhibition, a key target in anti-inflammatory drug development. These compounds displayed interesting pharmacokinetic properties along with in vivo anti-inflammatory activity, indicating their potential as leads for the development of new anti-inflammatory agents (M. Pal et al., 2003).

Carbonic Anhydrase Inhibition for Antitumor Activity

Another research avenue involves the synthesis of new benzenesulfonamides as potential carbonic anhydrase (CA) inhibitors. Studies have shown that certain sulfonamides, including those structurally related to the chemical , strongly inhibit human cytosolic isoforms hCA I and II, which play a role in various physiological and pathological processes, including tumor progression. These findings suggest potential applications in antitumor activity, with some derivatives demonstrating interesting cytotoxic activities (H. Gul et al., 2016).

Photodynamic Therapy for Cancer Treatment

Research into the photophysical and photochemical properties of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has unveiled their potential as Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields and appropriate photodegradation quantum yields, essential characteristics for effective PDT agents (M. Pişkin et al., 2020).

Fluorometric Sensing for Metal Ions

A novel application in the field of chemical sensing involves the use of pyrazoline derivatives for selective fluorometric detection of metal ions, such as Hg2+. One study demonstrated the potential of a non-toxic pyrazoline derivative for the selective detection of Hg2+ ions, showcasing its utility in environmental monitoring and safety assessments (Ebru Bozkurt et al., 2018).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-13-10-17(14-4-3-7-20-12-14)22-23(13)9-8-21-27(24,25)15-5-6-18(26-2)16(19)11-15/h3-7,10-12,21H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMRYIYHMLZUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

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